molecular formula C12H16O B12645470 2H-Pyran, tetrahydro-4-methyl-2-phenyl-, (2R,4S)-rel- CAS No. 149713-23-5

2H-Pyran, tetrahydro-4-methyl-2-phenyl-, (2R,4S)-rel-

Cat. No.: B12645470
CAS No.: 149713-23-5
M. Wt: 176.25 g/mol
InChI Key: GDAVABNCFOTAOD-CMPLNLGQSA-N
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Description

2H-Pyran, tetrahydro-4-methyl-2-phenyl-, (2R,4S)-rel- is a chiral organic compound belonging to the class of tetrahydropyrans This compound is characterized by its tetrahydropyran ring structure, which is a six-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran, tetrahydro-4-methyl-2-phenyl-, (2R,4S)-rel- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a phenyl-substituted aldehyde and a methyl-substituted diol in the presence of an acid catalyst. The reaction proceeds through a series of steps, including nucleophilic addition, cyclization, and dehydration, to form the desired tetrahydropyran ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of high-purity starting materials and catalysts is crucial to achieve the desired stereochemistry and minimize by-products. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran, tetrahydro-4-methyl-2-phenyl-, (2R,4S)-rel- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2H-Pyran, tetrahydro-4-methyl-2-phenyl-, (2R,4S)-rel- has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of 2H-Pyran, tetrahydro-4-methyl-2-phenyl-, (2R,4S)-rel- involves its interaction with specific molecular targets and pathways. The compound’s unique stereochemistry allows it to bind selectively to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2H-Pyran, tetrahydro-4-methyl-2-phenyl-, (2R,4R)-rel-
  • 2H-Pyran, tetrahydro-4-methyl-2-phenyl-, (2S,4S)-rel-
  • 2H-Pyran, tetrahydro-4-methyl-2-phenyl-, (2S,4R)-rel-

Uniqueness

The (2R,4S)-rel- stereochemistry of 2H-Pyran, tetrahydro-4-methyl-2-phenyl- imparts unique chemical and biological properties compared to its stereoisomers. This specific configuration may result in different binding affinities and selectivities for molecular targets, leading to distinct biological activities and applications.

Properties

CAS No.

149713-23-5

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

(2R,4S)-4-methyl-2-phenyloxane

InChI

InChI=1S/C12H16O/c1-10-7-8-13-12(9-10)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t10-,12+/m0/s1

InChI Key

GDAVABNCFOTAOD-CMPLNLGQSA-N

Isomeric SMILES

C[C@H]1CCO[C@H](C1)C2=CC=CC=C2

Canonical SMILES

CC1CCOC(C1)C2=CC=CC=C2

Origin of Product

United States

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